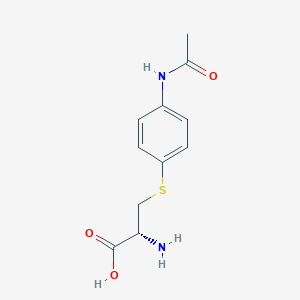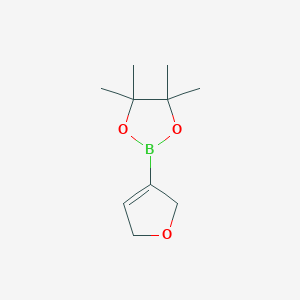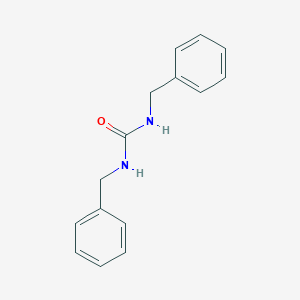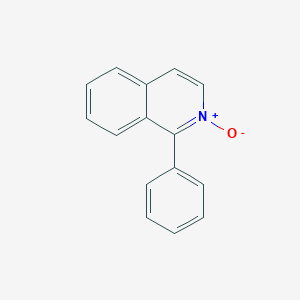
3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Übersicht
Beschreibung
The compound “3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one” belongs to the class of 1,2,4-triazoles. 1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in medicinal chemistry for drug design .
Molecular Structure Analysis
The molecular structure of “3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one” would consist of a 1,2,4-triazole ring attached to a isopropyl group (propan-2-yl). The exact structure and properties would depend on the specific arrangement of these groups .Chemical Reactions Analysis
1,2,4-Triazoles can participate in various chemical reactions, including cycloaddition reactions, substitutions, and transformations into other heterocycles . The specific reactions that “3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one” would depend on its exact molecular structure. In general, 1,2,4-triazoles are known for their stability and resistance to oxidation and reduction .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antimicrobial Properties
This compound exhibits a range of biological activities, including antibacterial and antifungal properties. It’s being studied for its potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi. The lipophilic nature of the compound suggests it could be incorporated into various formulations to enhance penetration and efficacy .
Material Science: Nonlinear Optical (NLO) Properties
The compound’s structure allows for interesting NLO properties , which are crucial for the development of new materials for optical communication technologies. Studies using Density Functional Theory (DFT) have been conducted to explore its spectral properties and potential applications in creating advanced materials with specific optical characteristics .
Food Industry: Natural Preservative
Due to its antimicrobial activities, this compound is being researched as a natural preservative for food products. Its safety for consumption has been recognized by the Federal Drug Administration, making it a promising candidate for preserving various food items without the use of synthetic chemicals .
Cosmetic Industry: Fragrance Ingredient and Disinfectant
The compound’s pleasant scent and antimicrobial properties make it suitable for use as a fragrance ingredient in cosmetics. Additionally, its efficacy as a disinfectant is being explored for inclusion in cosmetic formulations to ensure product safety and longevity .
Environmental Science: Fungicide Applications
Research is being conducted to utilize this compound as a fungicide, potentially offering a more natural and less harmful alternative to traditional fungicides used in agriculture and environmental management .
Chemical Synthesis: Intermediate for Heterocyclic Compounds
The triazolone structure of the compound makes it an interesting intermediate for the synthesis of various heterocyclic compounds. These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes .
Medicinal Chemistry: Anti-Fibrosis Activity
In medicinal chemistry, derivatives of this compound are being synthesized and evaluated for their anti-fibrosis activity. This research could lead to the development of new treatments for fibrotic diseases, which are characterized by excessive tissue scarring .
Marine Biology: Secondary Metabolites in Marine Sponges
The compound’s structure is similar to certain secondary metabolites found in marine sponges. These metabolites are known for their unique biological activities and are a focus of bioprospecting efforts to discover new drugs and bioactive agents .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-propan-2-yl-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNGWMBBYYQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219085 | |
| Record name | 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
CAS RN |
932-63-8 | |
| Record name | 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















